5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are derivatives of pyridopyrimidines . They are of great interest due to their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 . It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of derivatives of pyrido[2,3-d]pyrimidine, including 5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, often involves complex chemical processes that yield compounds with potential therapeutic applications. For example, the transformation of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases a method to create compounds with favourable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994). Furthermore, the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives through a three-component, one-pot, and efficient process highlights the compound's versatility in generating diverse derivatives with significant yields (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).
Potential Pharmaceutical Applications
Although the focus is not on drug use and dosage, it's notable that the compound's derivatives have been explored for their potential pharmaceutical applications. For instance, the synthesis of novel analogues of MKC442, which include derivatives of this compound, has been investigated for their potent and selective activity against various strains of HIV-1, showcasing the compound's relevance in antiviral research (Loksha, Pedersen, Loddo, Sanna, Collu, Giliberti, & la Colla, 2014).
Antibacterial and Antimicrobial Studies
Research on derivatives of this compound has also extended into antibacterial and antimicrobial studies. For example, the synthesis and in vitro antibacterial evaluation of barbituric acid derivatives have provided insights into their effectiveness against various bacterial strains, underscoring the compound's potential in developing new antimicrobial agents (Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, & Fatma, 2019).
Future Directions
Properties
IUPAC Name |
5-benzylsulfanyl-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-13-10-19-16-14(17(22)21(3)18(23)20(16)2)15(13)24-11-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZBTBQCNVOFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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